Tert-butyl 4-(phénoxymethyl)pipéridine-1-carboxylate

Vue d'ensemble

Description

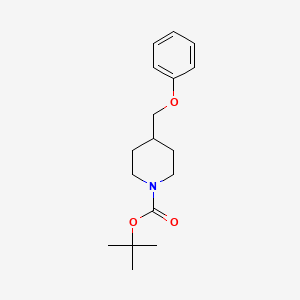

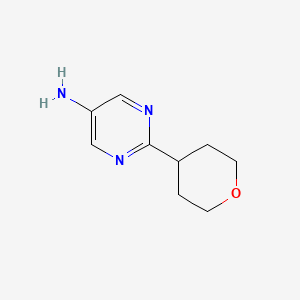

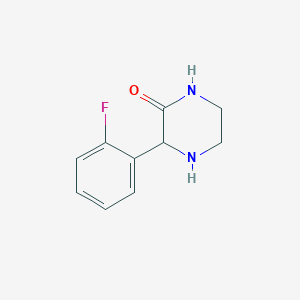

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO3 . It is used in the pharmaceutical industry for testing .

Synthesis Analysis

This compound is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate consists of 17 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 291.39 .Chemical Reactions Analysis

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is used in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .Applications De Recherche Scientifique

Synthèse du Vandetanib

Vandetanib: est un médicament utilisé pour le traitement de certains types de cancer de la thyroïde . Le tert-butyl 4-(phénoxymethyl)pipéridine-1-carboxylate est un intermédiaire clé dans sa synthèse. Le composé est synthétisé par un processus en plusieurs étapes comprenant une acylation, une sulfonation et une substitution à partir du pipéridin-4-ylméthanol .

Précurseur dans la fabrication illicite de fentanyl

Ce composé a été identifié comme un précurseur dans les voies de synthèse utilisées pour la fabrication illicite de fentanyl . Le fentanyl est un puissant opioïde synthétique qui est similaire à la morphine mais est 50 à 100 fois plus puissant. Sa production illégale a contribué de manière significative à la crise des opioïdes, en particulier en Amérique du Nord .

Liaison dans le développement des PROTAC

PROTAC (Protéolyse Targeting Chimeras) : sont une nouvelle classe de médicaments qui ciblent les protéines pour la dégradation. Le this compound sert de liaison semi-flexible dans le développement des molécules PROTAC, qui sont conçues pour se lier à des protéines spécifiques et les marquer pour la destruction par le protéasome de la cellule .

Intermédiaire en synthèse organique

Le composé est utilisé comme intermédiaire dans la synthèse d'une variété de nouveaux composés organiques. Il s'agit notamment d'amides, de sulfonamides, de bases de Mannich, de bases de Schiff, de thiazolidinones, d'azétidinones et d'imidazolinones, qui ont des applications en chimie médicinale et en développement de médicaments .

Mécanisme D'action

Target of Action

The primary target of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase, also known as MenA . This enzyme plays a crucial role in the biosynthesis of menaquinone (MK), an important carrier molecule within the electron transport chain (ETC) of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB) .

Mode of Action

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate acts as an inhibitor of MenA . By inhibiting this enzyme, it disrupts the biosynthesis of menaquinone, thereby affecting the functioning of the ETC in Mtb .

Biochemical Pathways

The compound affects the classic/canonical menaquinone biosynthetic pathway . This pathway is responsible for the de novo synthesis of menaquinone, a key component of the ETC in Mtb . By inhibiting MenA, the compound disrupts this pathway, leading to a decrease in menaquinone levels and subsequent disruption of the ETC .

Result of Action

The inhibition of MenA by Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate leads to a disruption of the ETC in Mtb . This disruption is detrimental to the long-term survival of Mtb, particularly under the hypoxic conditions present within infected granulomas . The compound, in combination with other ETC-targeting agents, has been found to achieve nearly complete sterilization of Mtb within two weeks in vivo .

Action Environment

The action of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is influenced by the environmental conditions within the host organism. For instance, the hypoxic conditions within infected granulomas in TB patients can affect the efficacy of the compound . .

Avantages Et Limitations Des Expériences En Laboratoire

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages of using Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is also highly flammable and must be handled with care. In addition, it can be toxic if inhaled or ingested, and protective equipment should be worn when handling it.

Orientations Futures

There are several potential future directions for Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug development, such as the development of new antifungal agents and anti-cancer drugs. Finally, further research could be conducted to explore its potential use as a reagent, catalyst, or ligand in other types of laboratory experiments.

Propriétés

IUPAC Name |

tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-14(10-12-18)13-20-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJBTRFDXUFYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)

![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)

![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)

![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)

![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)